
N-benzoylphenylalanylvaline
説明
N-benzoylphenylalanylvaline (BPV) is a peptide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPV is a synthetic peptide that is created by combining three amino acids, namely, benzoylphenylalanine, alanine, and valine. This peptide has been extensively studied for its mechanism of action and its physiological effects on the human body.
作用機序
The mechanism of action of N-benzoylphenylalanylvaline involves the inhibition of proteasome activity. The proteasome is a cellular complex that is responsible for the degradation of intracellular proteins. This compound inhibits the proteasome, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation leads to cellular stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, reduce inflammation, and reduce oxidative stress. This compound has also been shown to have immunomodulatory effects, enhancing the immune response to cancer cells.
実験室実験の利点と制限
N-benzoylphenylalanylvaline has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized using SPPS techniques. This compound has a well-defined mechanism of action, which allows for the study of its effects on cellular pathways. However, this compound also has some limitations for use in lab experiments. It is a synthetic compound, which may limit its relevance to natural biological systems. Additionally, the effects of this compound on different cell types may vary, which may complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for the study of N-benzoylphenylalanylvaline. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of the effects of this compound on different cell types and in different disease models. Additionally, the use of this compound in combination with other therapeutic agents is an area of active research. Finally, the development of targeted delivery methods for this compound may improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound (this compound) is a synthetic peptide that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound inhibits the proteasome, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation leads to cellular stress and ultimately cell death. While this compound has some limitations for use in lab experiments, it remains a promising compound for the development of new therapeutics.
科学的研究の応用
N-benzoylphenylalanylvaline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular disease.
特性
IUPAC Name |
2-[(2-benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14(2)18(21(26)27)23-20(25)17(13-15-9-5-3-6-10-15)22-19(24)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3,(H,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVKWTWXORXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



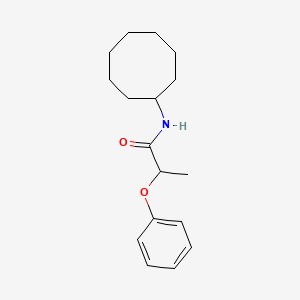
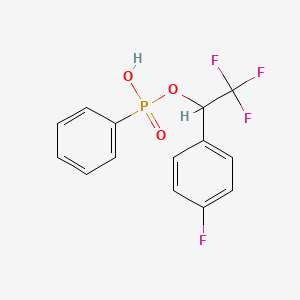
![N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3930972.png)

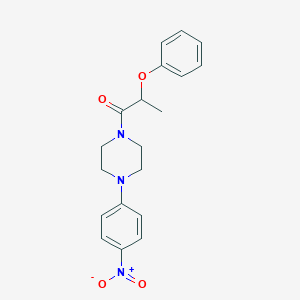
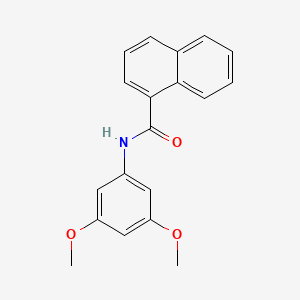
![3-(4-chlorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931001.png)
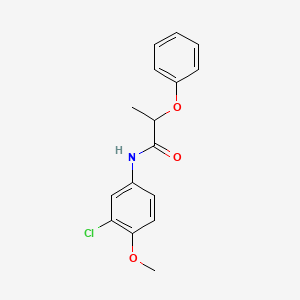
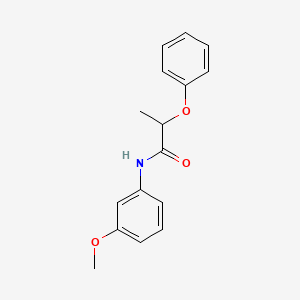

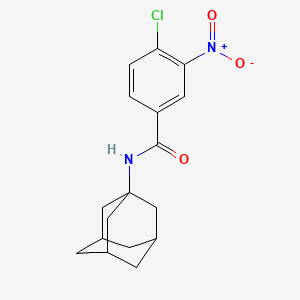
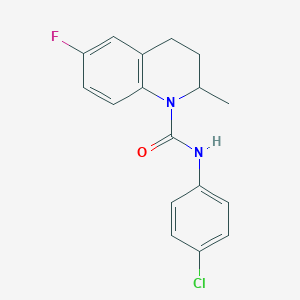
![2-oxo-3-(2-pyridin-2-ylethyl)-1-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3931054.png)
![N-[4-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931067.png)